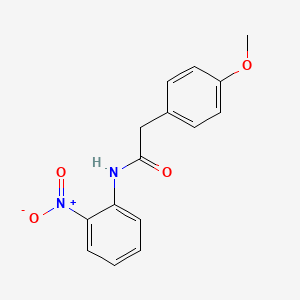
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. MNPA belongs to the class of organic compounds known as nitroanilines, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
科学研究应用
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In material science, this compound has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions in environmental and biological samples.
作用机制
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the synthesis of prostaglandins, which are known to be involved in the regulation of pain, inflammation, and fever. This compound is also thought to act as a free radical scavenger, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and possess antioxidant properties. This compound has been found to be well-tolerated in animals, with no significant adverse effects reported.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. This compound is also stable under normal laboratory conditions and can be easily stored for extended periods. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for 2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability for use in drug development. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, this compound may have applications in the development of new materials with unique properties such as liquid crystals and polymers. Overall, this compound is a promising compound with significant potential for further research and development.
合成方法
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide can be synthesized using a multi-step procedure that involves the reaction of p-anisidine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield this compound. The overall yield of this method is approximately 50%.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-12-8-6-11(7-9-12)10-15(18)16-13-4-2-3-5-14(13)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHJUACHDZNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-morpholinyl)ethyl]-3-[(nonyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrochloride](/img/structure/B5145491.png)
![N-(3'-fluoro-3-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5145508.png)
![1-(4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylic acid](/img/structure/B5145516.png)
![3-{1-[(4-ethoxyphenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5145529.png)
![N-{1-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5145531.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5145537.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5145542.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5145543.png)
![2-phenylethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145550.png)
![6-(cyclohexylamino)-7H-benzo[e]perimidin-7-one](/img/structure/B5145551.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)